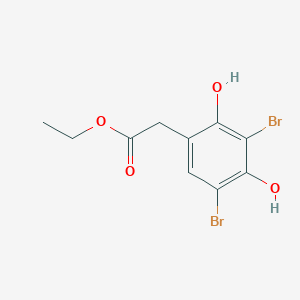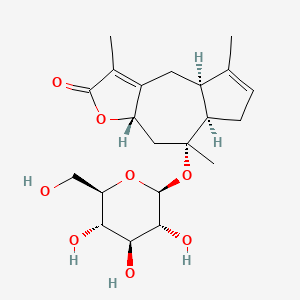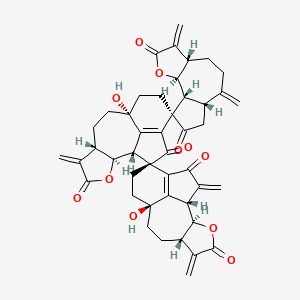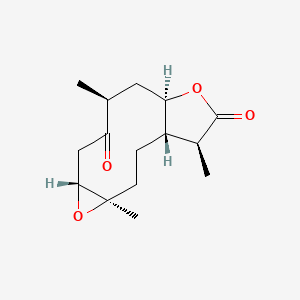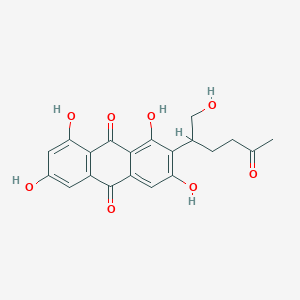![molecular formula C18H24N2O2 B1263671 (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide](/img/structure/B1263671.png)
(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide is a derivative of trichostatin, a class of compounds known for their potent inhibition of histone deacetylase (HDAC). These compounds are primarily isolated from marine-derived Streptomyces species.
准备方法
Synthetic Routes and Reaction Conditions: (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide is typically synthesized through a series of methyltransfer reactions catalyzed by N-methyltransferase TsnB8. The biosynthetic gene cluster responsible for trichostatin production has been identified in Streptomyces species and validated through heterologous expression in Streptomyces lividans .
Industrial Production Methods: Industrial production of trichostatin RK involves the cultivation of marine-derived Streptomyces species under controlled conditions. The biosynthetic gene cluster is activated, leading to the production of trichostatin RK and its derivatives. The compound is then isolated and purified using standard chromatographic techniques .
化学反应分析
Types of Reactions: (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of HDAC inhibition and its effects on gene expression.
Biology: Employed in research on cell cycle regulation, apoptosis, and differentiation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation.
Industry: Utilized in the development of novel therapeutic agents and as a reference compound in drug discovery
作用机制
(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide exerts its effects primarily through the inhibition of histone deacetylase enzymes. By inhibiting these enzymes, trichostatin RK prevents the removal of acetyl groups from histones, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer research, where trichostatin RK can induce the expression of tumor suppressor genes and promote apoptosis in cancer cells .
相似化合物的比较
Trichostatin A: Another potent HDAC inhibitor with similar mechanisms of action.
JBIR-111: A derivative of trichostatin with distinct structural features.
9179B: Another trichostatin derivative with unique biological activities.
Trichostatic Acid: A related compound with similar HDAC inhibitory properties
Uniqueness of (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide: this compound is unique due to its specific methylation pattern, which may confer distinct biological activities and therapeutic potential compared to other trichostatin derivatives. Its ability to inhibit HDACs and modulate gene expression makes it a valuable tool in epigenetic research and drug discovery .
属性
分子式 |
C18H24N2O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide |
InChI |
InChI=1S/C18H24N2O2/c1-13(6-11-17(21)19-3)12-14(2)18(22)15-7-9-16(10-8-15)20(4)5/h6-12,14H,1-5H3,(H,19,21)/b11-6+,13-12+/t14-/m1/s1 |
InChI 键 |
MOIJZGIUQNRPTH-YCVBRQMHSA-N |
手性 SMILES |
C[C@H](/C=C(\C)/C=C/C(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C |
规范 SMILES |
CC(C=C(C)C=CC(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C |
同义词 |
trichostatin RK |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


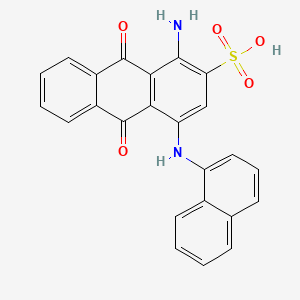
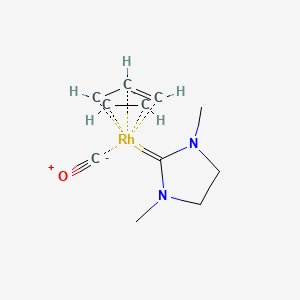
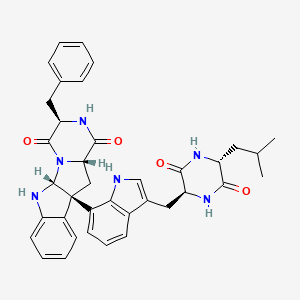
![(1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-10,13,14-trimethyl-5-[(E)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione](/img/structure/B1263596.png)



